Bienvenue dans la boutique en ligne BenchChem!

3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid

Physicochemical profiling Salt formation bioavailability optimization

3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 175277-11-9, molecular formula C9H14N2O2, MW 182.22) is a 1,3,5-trisubstituted pyrazole bearing a tert-butyl group at C3, a methyl group at N1, and a carboxylic acid at C5. The compound exhibits a melting point of 151–154 °C, a boiling point of 317.7±30.0 °C (predicted), density of 1.13 g/cm³, and a predicted pKa of 3.15±0.25.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 175277-11-9
Cat. No. B063760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid
CAS175277-11-9
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)C(=O)O)C
InChIInChI=1S/C9H14N2O2/c1-9(2,3)7-5-6(8(12)13)11(4)10-7/h5H,1-4H3,(H,12,13)
InChIKeySFSXXMXHJOSBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.3 [ug/mL]

3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 175277-11-9): Procurement-Grade Pyrazole Building Block for Kinase-Targeted Medicinal Chemistry


3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 175277-11-9, molecular formula C9H14N2O2, MW 182.22) is a 1,3,5-trisubstituted pyrazole bearing a tert-butyl group at C3, a methyl group at N1, and a carboxylic acid at C5 . The compound exhibits a melting point of 151–154 °C, a boiling point of 317.7±30.0 °C (predicted), density of 1.13 g/cm³, and a predicted pKa of 3.15±0.25 [1]. Its computed LogP ranges from 1.42 to 1.91, with a LogD (pH 7.4) of −1.04, indicating substantial ionization at physiological pH [2]. This compound is primarily deployed as a versatile carboxylic acid building block for the synthesis of kinase inhibitor candidates—including DGAT2, p38 MAPK, and AP2-associated kinase inhibitors—via amide coupling and related transformations at the C5 carboxyl handle [3].

Why 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid Cannot Be Casually Replaced by Common Pyrazole-5-carboxylic Acid Analogs


Substituting this compound with a structurally similar pyrazole-5-carboxylic acid—such as its direct regioisomer (CAS 175277-09-5), the N-unsubstituted analog (CAS 83405-71-4), or the benzyl variant (CAS 100957-85-5)—introduces meaningful differences in ionization state, hydrogen-bonding capacity, steric bulk, and metabolic vulnerability. The N1-methyl group of the target compound eliminates the tautomeric NH proton present in the NH analog, converting the pyrazole from an H-bond donor to a purely H-bond acceptor scaffold; this shift is reflected in a pKa difference of approximately 12.5 units (3.15 vs. 15.60) . The tert-butyl group at C3 provides a distinctive steric and lipophilic signature that differs from planar aryl (phenyl) or conformationally flexible benzyl substituents, altering both the LogP and the three-dimensional shape of derived inhibitors [1]. Even the regioisomer in which the tert-butyl and methyl groups are swapped (CAS 175277-09-5) shows measurable differences in melting point, pKa, and boiling point, which affect both synthetic handling and the electronic properties of downstream derivatives [2]. Consequently, generic substitution without experimental re-validation risks altered reaction kinetics during amide coupling, divergent biological activity of the final compound, and compromised batch-to-batch reproducibility in multi-step synthetic sequences.

Quantitative Differentiation Evidence for 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid vs. Closest Analogs


pKa-Driven Ionization State Differentiation vs. N-Unsubstituted Analog (CAS 83405-71-4)

The target compound (CAS 175277-11-9) exhibits a predicted pKa of 3.15±0.25, placing its carboxylic acid in the typical range for aryl/heteroaryl carboxylic acids and ensuring near-complete ionization at physiological pH (7.4) [1]. In stark contrast, the N-unsubstituted analog 3-(tert-butyl)-1H-pyrazole-5-carboxylic acid (CAS 83405-71-4) has a predicted pKa of 15.60±0.10, meaning the carboxylic acid proton remains essentially unionized across the entire pharmaceutically relevant pH range . This ~12.5 log-unit difference fundamentally alters the compound's behavior: the target compound exists predominantly as a carboxylate anion at pH 7.4 (LogD −1.04 to −1.52), whereas the NH analog remains predominantly in the neutral acid form. This difference dictates divergent salt-forming ability, aqueous solubility, and permeability characteristics.

Physicochemical profiling Salt formation bioavailability optimization

Regioisomeric Differentiation: Melting Point and Boiling Point vs. CAS 175277-09-5

The target compound (tert-butyl at C3, methyl at N1) exhibits a melting point of 151–154 °C (literature 151 °C) and a boiling point of 317.7±30.0 °C [1]. Its direct regioisomer, 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 175277-09-5), in which the tert-butyl and methyl substituents are exchanged, melts at 149–153 °C and boils at 313.9±22.0 °C [2]. Although the molecular formula and MW are identical (C9H14N2O2, 182.22), the mp differs by approximately 2 °C and the bp differs by approximately 3.8 °C, indicating distinct crystal lattice energies and intermolecular forces. Additionally, the predicted pKa values differ by 0.14 units (3.15 vs. 3.01), reflecting different electronic environments around the carboxylic acid.

Solid-state characterization Purification Quality control

LogP and Lipophilicity Differentiation: tert-Butyl vs. Phenyl at C3 Position

The target compound has a computed LogP of 1.42 (ChemSrc) to 1.91 (Chembase), reflecting the moderate lipophilicity conferred by the C3 tert-butyl group . In comparison, the phenyl-substituted analog 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 10250-64-3, MW 202.21) lacks published LogP data but carries a planar, aromatic phenyl ring in place of the spherical, aliphatic tert-butyl group. This substitution fundamentally changes molecular shape—from a roughly spherical hydrophobic domain (tert-butyl) to a planar π-system (phenyl)—which alters π-stacking interactions, metabolic susceptibility (tert-butyl groups are generally metabolically stable vs. phenyl oxidation), and the three-dimensional pharmacophore of downstream amide derivatives. The target compound's C3 tert-butyl group also contributes a larger calculated molar refractivity (50.0±0.5 cm³) and polarizability (19.8±0.5 × 10⁻²⁴ cm³) compared to a methyl or ethyl substituent at that position .

Lipophilicity Drug-likeness Lead optimization

Validated Synthetic Yield: Scalable Hydrolysis from Ethyl Ester Precursor

A robust and reproducible synthetic protocol is documented for this compound: hydrolysis of ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-10-6, 185 mmol scale) with 2 M aqueous NaOH under reflux for 2.5 hours, followed by acidification to pH ~2 and filtration, affords the target carboxylic acid in 80% isolated yield as an off-white solid [1]. This contrasts with the synthesis of the benzyl analog 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid (CAS 100957-85-5), which requires an additional N-benzylation step and yields a product with a significantly lower melting point (126 °C vs. 151 °C) [2], indicating different crystallinity and potentially more challenging purification. The target compound's straightforward two-step sequence from commercially available ester and its high isolated yield make it an economically attractive building block for medicinal chemistry campaigns.

Process chemistry Scale-up Synthetic reliability

Kinase Inhibitor Derivatization: DGAT2 and p38 MAPKγ Potency of Amide Derivatives

The target compound serves as the carboxylic acid precursor for several patented kinase inhibitor series. Its derived amide, methyl 3-(8-((3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)isoquinolin-5-yl)benzoate (US9828369, Example 7), inhibits diacylglycerol O-acyltransferase 2 (DGAT2) with an IC50 of 111 nM [1]. Another urea derivative, 1-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-3-(4-((2-((3-methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)amino)pyridin-4-yl)oxy)naphthalen-1-yl) (US9771353, Example 5), inhibits p38 MAPKγ (MAPK12) with an IC50 of 160 nM [2]. In contrast, the benzyl analog 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid (CAS 100957-85-5) has been reported as a sortilin-progranulin interaction inhibitor with a substantially weaker IC50 of 2 μM , targeting an entirely different biological mechanism. While these comparisons are across different targets and assay formats (class-level inference), they illustrate how the N1-substituent identity directs the biological target profile of the final inhibitor.

Kinase inhibition DGAT2 inhibitor p38 MAPK Structure-activity relationship

Commercial Purity and QC Documentation Scope vs. Generic Pyrazole-5-carboxylic Acids

The target compound is commercially available from multiple reputable suppliers with verified purity specifications: Thermo Scientific/Acros Organics offers 95% purity (≥96% by HPLC), Sigma-Aldrich offers 98% purity, and Bidepharm offers 97% purity with batch-specific QC documentation including NMR, HPLC, and GC spectra . In contrast, less common pyrazole-5-carboxylic acid analogs (e.g., the NH analog CAS 83405-71-4 or the phenyl-substituted analog CAS 10250-64-3) are typically available from fewer vendors with narrower purity grade options and more limited QC documentation. The target compound's multi-supplier availability with HPLC-verified purity ≥96% and comprehensive spectroscopic characterization reduces procurement risk and ensures batch-to-batch reproducibility for multi-year research programs.

Quality assurance Batch consistency Analytical characterization

Optimal Deployment Scenarios for 3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis via Parallel Amide Coupling

The C5 carboxylic acid handle enables direct amide coupling with diverse amine building blocks under standard HATU/EDCI conditions. As demonstrated in US9828369 (Example 7, DGAT2 IC50 111 nM) and US9771353 (Example 5, p38 MAPKγ IC50 160 nM), this scaffold reliably produces potent kinase inhibitors when elaborated at the C5 position [1][2]. The N1-methyl group eliminates tautomeric NH protons that could otherwise participate in off-target hydrogen bonding, and the C3 tert-butyl group provides a metabolically stable hydrophobic anchor. Procurement of multi-gram quantities of the carboxylic acid (available in up to 50 g from Thermo Scientific) supports parallel synthesis of 96-well plate format libraries for kinase panel screening.

DGAT2 Inhibitor Lead Optimization for Metabolic Disease Programs

The compound serves as the key carboxylic acid intermediate for a series of DGAT2 inhibitors patented by Merck Sharpe & Dohme (US9828369). The most potent disclosed derivative (Example 7) achieved an IC50 of 111 nM in a membrane-based triolein production assay [1]. This established SAR template allows medicinal chemistry teams to order the carboxylic acid building block and explore SAR at the amide coupling partner without re-synthesizing the pyrazole core, significantly accelerating hit-to-lead timelines for triglyceride-lowering therapeutic programs.

Selective p38 MAPKγ (MAPK12) Probe Development

Topivert Pharma's US9771353 patent discloses urea derivatives of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine—itself derived from the target carboxylic acid via Curtius rearrangement—as selective p38 MAPKγ inhibitors with an IC50 of 160 nM against MAPK12 and selectivity over GSK-3α (IC50 7,490 nM, ~47-fold) and SYK (IC50 >1,000 nM, >6-fold) [2]. The carboxylic acid precursor is thus a strategic procurement item for groups developing isoform-selective p38 MAPK chemical probes for inflammatory disease research.

Physicochemical Property Benchmarking for Pyrazole Building Block Selection

With a well-characterized profile—mp 151–154 °C, pKa 3.15, LogP 1.42–1.91, LogD (pH 7.4) −1.04, and a defined synthetic route from the ethyl ester in 80% yield—this compound can serve as a reference standard for benchmarking new pyrazole-5-carboxylic acid building blocks [3]. Its multi-supplier availability at 95–98% purity with HPLC, NMR, and GC documentation makes it suitable as a quality control reference material for analytical method development in medicinal chemistry core facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Tert-butyl)-1-methyl-1h-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.